molecular formula C9H14O4 B8056452 (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 2778-62-3

(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B8056452
CAS No.: 2778-62-3
M. Wt: 186.20 g/mol
InChI Key: BOVPVRGRPPYECC-NKWVEPMBSA-N
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Description

(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound characterized by its cyclohexane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexane, which undergoes functionalization to introduce the necessary substituents.

    Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, where methanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.

    Stereoselective Synthesis: Achieving the (1s,2r) configuration may require the use of chiral catalysts or starting materials to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to optimize the esterification process.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Acid catalysts for esterification, such as sulfuric acid (H₂SO₄).

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Esters, amides.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Synthesis: Its stereochemistry makes it valuable in the synthesis of chiral compounds.

Biology and Medicine:

    Drug Development: Potential precursor for pharmaceutical compounds, particularly those requiring specific stereochemistry.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Polymer Synthesis: Can be used in the production of polymers with specific properties.

    Agricultural Chemicals: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its application:

    Enzyme Interaction: In biochemical applications, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

    Pharmacological Effects: In drug development, its effects are mediated through interactions with molecular targets such as receptors or enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

    (1r,2s)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Differing only in stereochemistry, this compound may have different biological activities and properties.

    Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but different substituents, such as methyl or ethyl groups, can have varied reactivity and applications.

Uniqueness:

    Stereochemistry: The (1s,2r) configuration provides unique interactions in chiral environments, making it distinct from its stereoisomers.

    Functional Groups: The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse chemical reactivity and applications.

This detailed overview highlights the significance of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid in various scientific and industrial contexts

Properties

IUPAC Name

(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288053
Record name (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111955-05-6, 2778-62-3
Record name rel-1-Methyl (1R,2S)-1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111955-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC53943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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